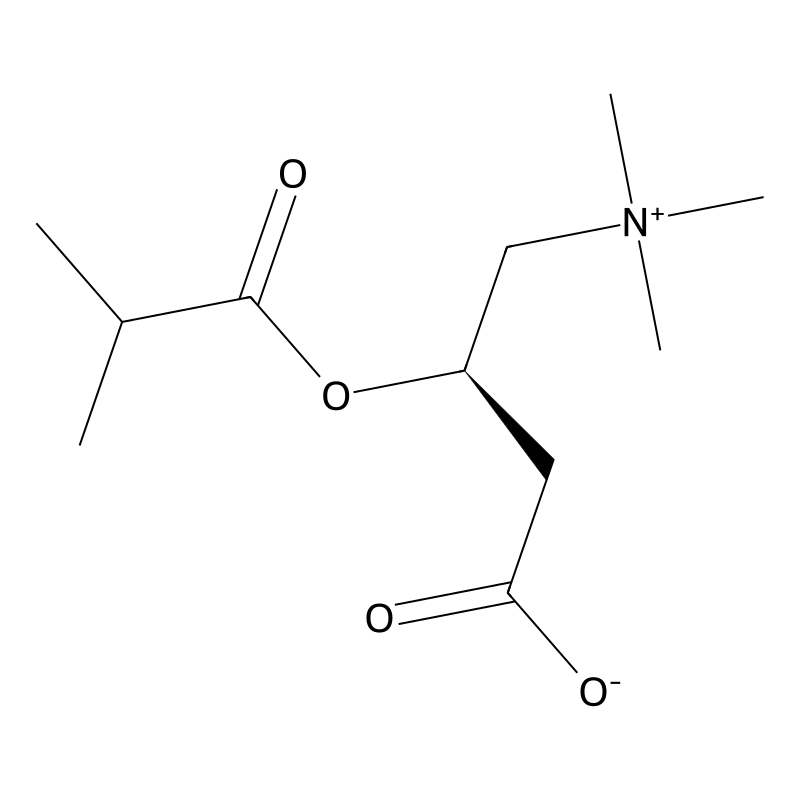Isobutyryl-L-carnitine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Isobutyryl-L-carnitine is a short-chain acylcarnitine, specifically an ester of isobutyric acid and L-carnitine. It plays a crucial role in the transport of fatty acids into the mitochondria for beta-oxidation, a metabolic process that generates energy. This compound is classified under acylcarnitines, which are derivatives of carnitine that facilitate the transport of acyl groups across mitochondrial membranes. Isobutyryl-L-carnitine is particularly significant as it is involved in the metabolism of branched-chain amino acids, notably valine, and serves as a biomarker for various metabolic conditions .
- Fatty Acid Oxidation: Like other carnitines, isobutyryl-L-carnitine might facilitate the transport of fatty acids across the mitochondrial membrane for energy production through beta-oxidation [].
- Biomarker Potential: Elevated levels of isobutyryl-L-carnitine may reflect impaired metabolism of isobutyric acid due to isobutyryl-CoA dehydrogenase deficiency [].
Biomarker for Inborn Errors of Metabolism:
Isobutyryl-L-carnitine is a naturally occurring molecule in the body involved in fatty acid metabolism. Its presence in blood or urine can be a biomarker for several inborn errors of metabolism, specifically:
- Isobutyryl-CoA Dehydrogenase Deficiency: This genetic disorder affects the breakdown of a specific type of molecule, leading to elevated levels of isobutyryl-L-carnitine in the blood and urine .
- Glutaric Aciduria Type 2: This condition disrupts the normal breakdown of certain amino acids, leading to elevated levels of isobutyryl-L-carnitine in both blood and urine .
- Multiple Acyl-CoA Dehydrogenase Deficiency (MADD): MADD is a group of disorders affecting the breakdown of various fatty acids, and elevated isobutyryl-L-carnitine levels in urine can be one of the indicators .
Potential Role in Understanding Disease States:
Research is exploring the potential role of isobutyryl-L-carnitine levels in understanding various disease states beyond inborn errors of metabolism. For example, studies suggest:
- Gestational Diabetes Mellitus: Elevated levels of isobutyryl-L-carnitine have been observed in pregnant women with gestational diabetes mellitus, suggesting a potential role in understanding the disease process .
- Traumatic Brain Injury: Studies have shown decreased levels of isobutyryl-L-carnitine in individuals with traumatic brain injury, prompting further investigation into its potential role in recovery and disease progression .
Isobutyryl-L-carnitine is formed through the transfer of an isobutyryl group from isobutyryl-CoA to L-carnitine, catalyzed by acyl-CoA dehydrogenases. The general reaction can be summarized as follows:
This compound can undergo further oxidation in the mitochondria, where it is converted back to its corresponding acyl-CoA derivative, which then enters the beta-oxidation pathway to produce energy .
Isobutyryl-L-carnitine exhibits several biological activities, primarily related to energy metabolism. It acts as a substrate for mitochondrial enzymes and plays a role in the transport of fatty acids. Additionally, it has been identified as a potential biomarker for organic cation transporter 1 activity, which relates to drug metabolism and disposition in humans . Elevated levels of isobutyryl-L-carnitine can indicate metabolic disorders or impaired fatty acid oxidation.
Isobutyryl-L-carnitine can be synthesized through several methods:
- Enzymatic Synthesis: Utilizing acyl-CoA dehydrogenases to catalyze the transfer of the isobutyryl group from isobutyryl-CoA to L-carnitine.
- Chemical Synthesis: Chemical methods involve esterification reactions where isobutyric acid reacts with L-carnitine under acidic conditions.
- Biotechnological Approaches: Microbial fermentation processes can also be used to produce this compound from substrates containing branched-chain amino acids .
Isobutyryl-L-carnitine has various applications:
- Biomarker: It serves as an endogenous biomarker for assessing organic cation transporter activity and diagnosing metabolic disorders.
- Supplementation: It may be used in dietary supplements aimed at enhancing energy metabolism and improving exercise performance.
- Research Tool: In metabolic studies, it helps in understanding fatty acid oxidation and related pathways .
Studies have indicated that isobutyryl-L-carnitine interacts with various transporters in human cells, particularly organic cation transporters. Research shows that while it can be transported by murine organic cation transporter 1, its efflux mechanism in humans appears different, highlighting species-specific differences in transporter activity . Additionally, its levels can be influenced by genetic polymorphisms affecting transporter function.
Isobutyryl-L-carnitine shares similarities with other acylcarnitines but has unique characteristics due to its specific acyl group. Here are some comparable compounds:
| Compound | Structure | Unique Features |
|---|---|---|
| Butyryl-L-carnitine | C10H19NO4 | Derived from butyric acid; involved in fatty acid metabolism. |
| 2-Methylbutyrylcarnitine | C11H21NO4 | Related to branched-chain amino acid metabolism; slightly longer chain. |
| Hexanoylcarnitine | C12H23NO4 | Longer chain; involved in medium-chain fatty acid metabolism. |
Isobutyryl-L-carnitine's unique structure allows it to participate specifically in the metabolism of branched-chain amino acids like valine, differentiating it from other acylcarnitines .








